molecular formula C18H21NO5S B1414063 N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide CAS No. 2232877-40-4

N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide

Cat. No.: B1414063
CAS No.: 2232877-40-4
M. Wt: 363.4 g/mol
InChI Key: QOECGEVUFDLCCI-UHFFFAOYSA-N
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Description

N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide is a chemical compound characterized by the presence of a trimethoxyphenyl group attached to an indane sulfonamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide typically involves the reaction of 2,4,6-trimethoxyaniline with indane-5-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to enhance binding affinity to certain proteins, while the sulfonamide moiety can interact with enzyme active sites. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide: shares structural similarities with other sulfonamide derivatives and trimethoxyphenyl-containing compounds.

    Trimethoprim: A well-known antibiotic that also contains a trimethoxyphenyl group.

    Sulfanilamide: A simple sulfonamide used as an antibacterial agent.

Uniqueness

This compound is unique due to its combination of the trimethoxyphenyl group and the indane sulfonamide structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-indene-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-22-14-10-16(23-2)18(17(11-14)24-3)19-25(20,21)15-8-7-12-5-4-6-13(12)9-15/h7-11,19H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOECGEVUFDLCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)NS(=O)(=O)C2=CC3=C(CCC3)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide
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N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide
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N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide
Reactant of Route 6
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N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide

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